Solvent-Dependent Amide Coupling Yields
In a head-to-head study for the synthesis of N-phenethyl benzamide, the yield profile of the in situ generated CDMT/NMM system was directly compared to the isolated DMTMM reagent across various solvents. In methanol, CDMT/NMM achieved a 93% yield in 15 minutes, while DMTMM achieved 98% under identical conditions. In ethanol, yields were 92% for CDMT/NMM and 98% for DMTMM [1]. The performance gap is more pronounced in other solvents; for instance, in acetonitrile, CDMT/NMM gave a 78% yield while DMTMM gave only 58% at 15 minutes [2].
| Evidence Dimension | Amide bond formation yield in various solvents |
|---|---|
| Target Compound Data | 93% in CH3OH, 92% in EtOH, 78% in CH3CN (15 min) |
| Comparator Or Baseline | DMTMM: 98% in CH3OH, 98% in EtOH, 58% in CH3CN (15 min) |
| Quantified Difference | CDMT/NMM yields are 5-6% lower in protic solvents but 20% higher in acetonitrile |
| Conditions | Benzoic acid (1.3 mmol), phenylethylamine (1.2 mmol), solvent (6 mL), 25°C |
Why This Matters
This data directly informs solvent selection: DMTMM is superior in protic solvents, while CDMT/NMM is unexpectedly better in acetonitrile, a critical consideration for synthetic route design.
- [1] MDPI. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 191. Table 1, entries 3-8. View Source
- [2] MDPI. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 191. Table 1, entries 7-8. View Source
